Superior Antifungal Potency Against Fluconazole-Resistant Candida albicans vs. Fluconazole
The aryl-propanamide-triazole chemical series that includes N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide demonstrates MIC values of ≤0.125–4.0 µg/mL against fluconazole-resistant Candida albicans isolates, whereas fluconazole exhibits an MIC breakpoint of >64 µg/mL for resistant strains [1]. This represents a ≥16- to >512-fold potency advantage for the series over the standard-of-care azole in a resistance context.
| Evidence Dimension | In vitro antifungal activity (MIC) against fluconazole-resistant C. albicans |
|---|---|
| Target Compound Data | MIC range for the aryl-propanamide-triazole series: ≤0.125–4.0 µg/mL |
| Comparator Or Baseline | Fluconazole: MIC >64 µg/mL (CLSI resistant breakpoint) |
| Quantified Difference | ≥16- to >512-fold lower MIC |
| Conditions | Broth microdilution method; Candida albicans clinical isolates with documented fluconazole resistance |
Why This Matters
Procurement teams targeting antifungal drug discovery require compounds that retain activity against resistant strains; this series-level data indicates that the triazole-propanamide scaffold circumvents the primary resistance mechanism that limits fluconazole utility.
- [1] Bao J, Hao Y, Ni T, et al. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. J Enzyme Inhib Med Chem. 2023;38(1):2244696. View Source
